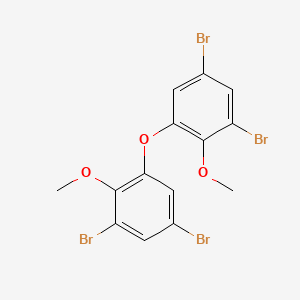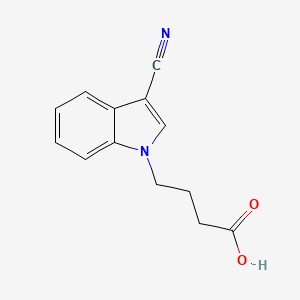![molecular formula C15H18BrNO2 B14183816 2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 856680-59-6](/img/structure/B14183816.png)
2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol is a chemical compound with the molecular formula C15H18BrNO2 and a molecular weight of 324.21 g/mol . This compound is characterized by the presence of a bromonaphthalene group attached to a diethanolamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol typically involves the reaction of 1-bromonaphthalene with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The bromonaphthalene group can interact with aromatic systems, while the diethanolamine moiety can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol include:
2,2’-(((1-Chloronaphthalen-2-yl)methyl)azanediyl)diethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and properties.
2,2’-(((1-Fluoronaphthalen-2-yl)methyl)azanediyl)diethanol: The presence of a fluorine atom can significantly alter the compound’s chemical behavior and interactions.
2,2’-(((1-Iodonaphthalen-2-yl)methyl)azanediyl)diethanol: The iodine atom can introduce unique reactivity patterns compared to the bromine-containing compound.
Propriétés
Numéro CAS |
856680-59-6 |
|---|---|
Formule moléculaire |
C15H18BrNO2 |
Poids moléculaire |
324.21 g/mol |
Nom IUPAC |
2-[(1-bromonaphthalen-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H18BrNO2/c16-15-13(11-17(7-9-18)8-10-19)6-5-12-3-1-2-4-14(12)15/h1-6,18-19H,7-11H2 |
Clé InChI |
BXEUTOFSHNPMKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
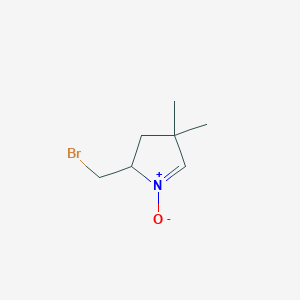
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
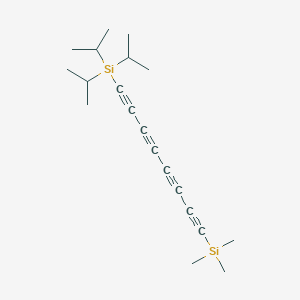
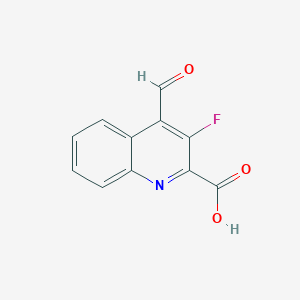
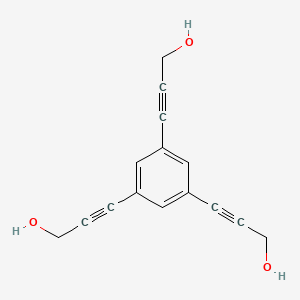
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
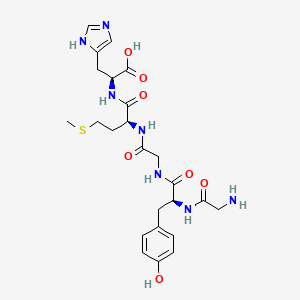
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
